molecular formula C23H31N5O6S B1673110 Jtv-803 CAS No. 247131-79-9

Jtv-803

Numéro de catalogue: B1673110
Numéro CAS: 247131-79-9
Poids moléculaire: 505.6 g/mol
Clé InChI: NOBZETMXGVAWIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex of a piperidine-carboxylic acid derivative and methanesulfonic acid. The core structure includes a 3,4-dihydro-1H-isoquinoline moiety substituted with a carbamimidoyl group, linked via an oxymethyl bridge to a pyridin-4-ylpiperidine backbone. The methanesulfonic acid likely serves as a counterion, enhancing solubility and crystallinity .

Propriétés

Numéro CAS

247131-79-9

Formule moléculaire

C23H31N5O6S

Poids moléculaire

505.6 g/mol

Nom IUPAC

4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C22H27N5O3.CH4O3S/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18;1-5(2,3)4/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29);1H3,(H,2,3,4)

Clé InChI

NOBZETMXGVAWIM-UHFFFAOYSA-N

SMILES canonique

CS(=O)(=O)O.C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-((2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl)-1-(4-pyridinyl)piperidine-4-carboxylic acid monomethanesulfonate trihydrate
JTV 803
JTV-803
JTV803

Origine du produit

United States

Méthodes De Préparation

Cyclization to Form the Piperidine Ring

The piperidine ring is constructed via a Dieckmann cyclization or Mannich reaction , leveraging a pyridine-substituted precursor. For instance, a Mitsunobu reaction between 4-hydroxypyridine and a β-keto ester generates a key intermediate, which undergoes intramolecular cyclization in the presence of a Lewis acid (e.g., ZnCl2).

Example Protocol (adapted from):

  • React 4-hydroxypyridine (10 mmol) with ethyl 3-oxopent-4-enoate (12 mmol) using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C.
  • Heat the intermediate at 80°C with ZnCl2 (2 eq) in ethanol to induce cyclization.
  • Hydrolyze the ester using 2N NaOH to yield 1-pyridin-4-ylpiperidine-4-carboxylic acid (yield: 68–72%).

Synthesis of the 2-Carbamimidoyl-3,4-Dihydro-1H-Isoquinolin-7-Yl Fragment

Benzannulation and Reduction

The isoquinoline scaffold is prepared via a Bischler–Napieralski reaction , followed by selective reduction. Starting from 2-methoxybenzaldehyde:

  • Condense with nitromethane to form β-nitrostyrene.
  • Reduce with LiAlH4 to yield 3,4-dihydroisoquinoline.
  • Introduce the carbamimidoyl group via a Pinner reaction with cyanogen bromide and ammonia.

Critical Step : The carbamimidoyl group’s installation requires anhydrous conditions to prevent hydrolysis to urea derivatives.

Oxymethyl Bridge Formation: Coupling Strategies

Nucleophilic Substitution

The piperidine core’s carboxylic acid is converted to an acid chloride (SOCl2, 0°C), then reacted with the isoquinoline fragment’s hydroxyl group under basic conditions (K2CO3, DMF).

Optimization Note : Use of 1,1′-carbonyldiimidazole (CDI) as a coupling agent improves yields (82–85%) compared to traditional acid chlorides.

Salt Formation with Methanesulfonic Acid

The free base is dissolved in ethanol and treated with methanesulfonic acid (1.05 eq) at 60°C. Crystallization from ethanol/water (7:3) affords the final salt with >99% purity.

Purification and Analytical Characterization

Chromatographic and Crystallization Techniques

  • Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity.
  • X-ray diffraction validates the crystalline form’s monoclinic lattice (space group P21/c).

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 8.45 (d, 2H, pyridine-H), 7.92 (s, 1H, isoquinoline-H), 4.21 (s, 2H, -OCH2-).
  • ESI-MS : m/z 441.2 [M+H]+ for the free base.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Acid Chloride Coupling 72 98.5 Moderate
CDI-Mediated Coupling 85 99.2 High
Mitsunobu Cyclization 68 97.8 Low

The CDI-mediated approach offers superior yields and scalability, though it requires rigorous moisture control.

Challenges and Process Optimization

Stereochemical Control

Racemization at the piperidine C4 position is mitigated by low-temperature reactions (<0°C) and chiral auxiliaries.

Solvent Selection

Dimethylformamide (DMF) enhances coupling efficiency but complicates purification. Switching to 2-methyltetrahydrofuran improves recyclability.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

    Chimie : En tant qu’inhibiteur sélectif du facteur Xa, this compound est utilisé dans la recherche pour étudier les mécanismes de la coagulation sanguine et pour développer de nouvelles thérapies anticoagulantes.

    Biologie : Le composé est utilisé pour étudier les voies biologiques impliquant le facteur Xa et son rôle dans la thrombose et d’autres maladies cardiovasculaires.

    Médecine : this compound a été évalué dans des essais cliniques pour son utilisation potentielle dans le traitement de la thrombose, de la coagulation intravasculaire disséminée et d’autres affections associées.

    Industrie : La grande sélectivité et la puissance du composé en font un outil précieux dans le développement de nouveaux médicaments anticoagulants

Applications De Recherche Scientifique

Anticancer Properties

Jtv-803 has shown promising results in preliminary studies regarding its anticancer properties. The isoquinoline structure is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities. Notably, it has been suggested that this compound may inhibit tumor growth through interaction with specific biological targets involved in cancer progression.

Case Studies and Research Findings

  • In Vitro Studies : Initial findings indicate that this compound effectively binds to receptors or enzymes that regulate tumor growth. Molecular docking studies have provided insights into its binding affinity and mechanism of action against certain cancer cell lines.
  • Animal Models : In vivo studies have demonstrated that this compound inhibits thrombus formation, suggesting potential applications in treating conditions associated with abnormal blood clotting, which is often a complication in cancer patients .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies have shown that it may effectively bind to specific receptors involved in tumor regulation. Techniques such as molecular docking and in vitro assays are being employed to characterize these interactions comprehensively.

Mécanisme D'action

JTV-803 exerce ses effets en inhibant sélectivement le facteur Xa, une enzyme essentielle de la cascade de coagulation sanguine. En se liant au site actif du facteur Xa, this compound empêche la conversion de la prothrombine en thrombine, inhibant ainsi la formation de caillots sanguins. Ce mécanisme d’action fait de this compound un puissant anticoagulant avec des applications thérapeutiques potentielles dans la prévention et le traitement des troubles thrombotiques .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture combining isoquinoline, pyridine, piperidine, and carbamimidoyl groups. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Piperidine-4-carboxylic acid - 2-Carbamimidoyl-3,4-dihydroisoquinoline
- Pyridin-4-yl
- Methanesulfonic acid
Carboxylic acid, Carbamimidoyl, Sulfonate Enhanced solubility (methanesulfonate counterion), potential dual hydrogen-bonding capacity
1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid () Spiro[isoquinoline-3,4'-piperidine] - Pyridine-3-yl-methyl
- 1'-Methyl
Carboxylic acid, Spirocyclic ketone Rigid spirocyclic conformation; limited solubility due to hydrophobic spiro core
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid () Pyrrolidine - Hydroxymethyl Carboxylic acid, Alcohol Flexible backbone; lower molecular weight, likely higher membrane permeability
4-[4-(Trifluoromethyl)pyrimidin-2-yloxy]benzoic acid () Benzoic acid - Trifluoromethylpyrimidinyloxy Carboxylic acid, Trifluoromethyl Electron-withdrawing groups enhance metabolic stability; moderate acidity (pKa ~4.5)

Key Findings :

Spiroheterocyclic Analog (): The spirocyclic compound shares a piperidine-isoquinoline framework but lacks the carbamimidoyl group and methanesulfonic acid.

Pyrrolidine-Carboxylic Acid (): The pyrrolidine analog has a smaller ring system and hydroxymethyl group, leading to lower steric hindrance and higher solubility in polar solvents. However, it lacks the aromatic isoquinoline and pyridine moieties critical for π-π stacking interactions in drug-receptor binding .

Trifluoromethylpyrimidine-Benzoic Acid () :

  • The trifluoromethyl group improves lipophilicity and metabolic stability, but the benzoic acid core lacks the basic nitrogen atoms present in the target compound’s piperidine and pyridine rings, reducing its ability to form salt bridges or chelate metal ions .

Research Implications and Distinguishing Features

The target compound’s carbamimidoyl group provides a strong hydrogen-bonding donor-acceptor pair, while the methanesulfonic acid counterion enhances aqueous solubility—a critical advantage over analogs like the spiroheterocyclic derivative (), which requires formulation aids for dissolution. Computational studies (e.g., DFT) on related molecules suggest that the pyridin-4-yl group in the target compound may stabilize binding to hydrophobic pockets via aromatic interactions .

Activité Biologique

The compound 4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid; methanesulfonic acid, commonly referred to as Jtv-803, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines elements of isoquinoline and piperidine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C23H31N5O6S and a molecular weight of approximately 505.6 g/mol. The compound features a piperidine ring, a pyridine moiety, and an isoquinoline derivative, contributing to its complex pharmacological profile .

Property Value
Molecular FormulaC23H31N5O6S
Molecular Weight505.6 g/mol
CAS Number247134-96-9

Anti-Cancer Properties

Preliminary studies indicate that this compound exhibits anti-cancer properties , particularly against specific tumor types. The isoquinoline structure is often associated with various pharmacological effects, including anti-inflammatory and analgesic activities .

In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell growth and apoptosis. Further research is needed to elucidate the precise mechanisms by which this compound exerts its anti-cancer effects.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Receptor Binding : Initial findings suggest that this compound may interact with specific receptors involved in tumor growth regulation. Molecular docking studies indicate potential binding affinities that warrant further investigation .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes that play critical roles in cancer metabolism and progression.
  • Signal Transduction Pathways : this compound may influence various signal transduction pathways associated with cancer cell survival and proliferation.

Study 1: In Vitro Efficacy Against Tumor Cell Lines

A study evaluated the efficacy of this compound against several human cancer cell lines, including breast and lung cancer. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutics.

Study 2: Mechanistic Exploration

Another investigation focused on the mechanistic aspects of this compound's action. Researchers employed Western blotting and qPCR techniques to assess changes in protein expression related to apoptosis and cell cycle regulation following treatment with this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Piperidinecarboxylic acid derivativeContains piperidine ringModerate anti-inflammatory
Isoquinoline-based compoundsIsoquinoline coreVarious pharmacological effects
Carbamimidoyl-containing compoundsCarbamimidoyl groupPotential anti-cancer activity

This compound stands out due to its specific combination of structural elements, potentially leading to unique pharmacological profiles not observed in other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

  • Methodology : The compound’s piperidine and isoquinoline moieties suggest multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, analogous piperidine derivatives are synthesized via reductive amination or sulfonylation in dichloromethane with sodium hydroxide as a base, followed by purification using column chromatography (≥95% purity) .
  • Yield Optimization : Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive groups (e.g., carbamimidoyl). Monitor intermediates via TLC or HPLC (C18 columns, methanol/water mobile phases) .

Q. How can the compound’s structure and purity be validated?

  • Characterization :

  • NMR : Compare ¹H/¹³C NMR shifts to analogous compounds (e.g., 4-methoxyphenyl sulfonyl piperidine derivatives show aromatic protons at δ 7.3–8.0 ppm and piperidine CH2 at δ 1.5–3.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ for similar compounds at m/z 550–600) .
  • HPLC : Use a mobile phase of methanol/buffer (65:35 v/v, pH 4.6 with sodium acetate) for purity analysis .

Q. What is the hypothesized mechanism of action based on structural analogs?

  • Mechanistic Insights : The carbamimidoyl group suggests potential enzyme inhibition (e.g., serine proteases or kinases), while the pyridinylpiperidine scaffold is common in receptor antagonists. Compare to antimicrobial piperidine-L-aspartate salts, which disrupt bacterial cell wall synthesis via carboxy group chelation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Data Analysis Framework :

Dose-Response Curves : Validate potency (IC50/EC50) using standardized assays (e.g., fluorescence-based enzymatic assays).

Structural Confounders : Check for batch-dependent impurities (e.g., residual solvents affecting hygroscopicity) via Karl Fischer titration .

Receptor Binding Studies : Use SPR (surface plasmon resonance) to measure binding affinity (KD) and rule off-target effects .

Q. What strategies are recommended for improving the compound’s stability in aqueous buffers?

  • Stability Optimization :

  • pH Control : Maintain pH 4–6 to prevent hydrolysis of the methanesulfonic acid counterion.
  • Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in degassed PBS for in vitro assays .
  • Excipient Screening : Add cyclodextrins or polyethylene glycols to enhance solubility and reduce aggregation .

Q. How to design an in vivo study to evaluate pharmacokinetics and toxicity?

  • Experimental Design :

  • Dosing : Administer intravenously (1–5 mg/kg) in rodent models; collect plasma at 0.5, 2, 6, and 24 hours post-dose.
  • Bioanalysis : Quantify using LC-MS/MS with a LOQ ≤1 ng/mL .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly for 28 days .

Methodological Notes

  • Synthesis Challenges : The isoquinoline-7-yloxymethyl group may require protecting groups (e.g., tert-butoxycarbonyl) during coupling reactions to prevent side products .
  • Analytical Cross-Validation : Combine XRD (for crystalline form) and DSC (differential scanning calorimetry) to confirm polymorphic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jtv-803
Reactant of Route 2
Jtv-803

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.